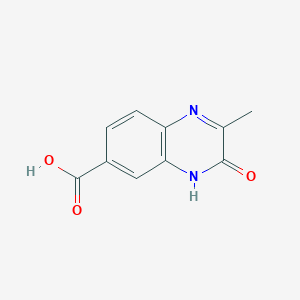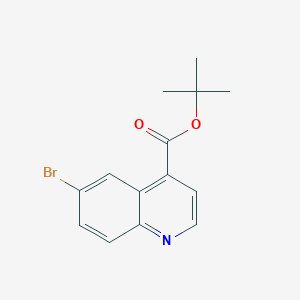
2-Methyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by a quinoxaline ring system with a carboxylic acid group at the 6-position and a methyl group at the 2-position The presence of the oxo group at the 3-position adds to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1,2-diaminobenzene with diethyl oxalacetate, diethyl acetylenedicarboxylate, or 4-ethoxycarbonylmethyl-2-trifluoromethyl-5-oxo-3-oxazoline . The reaction conditions typically involve the use of a base catalyst, such as sodium ethoxide, to facilitate the cyclization process. Another method involves the methylation of 2-ethoxycarbonylmethylene-3-oxo-1,2,3,4-tetrahydroquinoxaline with diazomethane in methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the methyl group or the carboxylic acid group, using reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dicarboxylic acid, while reduction may produce 2-methyl-3-hydroxy-3,4-dihydroquinoxaline-6-carboxylic acid .
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various quinoxaline derivatives, which are important in the development of new materials and catalysts.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties, making it a valuable candidate for drug discovery and development.
Medicine: Its derivatives have been studied for their potential therapeutic applications, including as inhibitors of specific enzymes and receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases and oxidoreductases, by binding to their active sites. This binding can disrupt the normal function of the enzymes, leading to various biological effects. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methylquinoxaline
- 3-Oxo-3,4-dihydroquinoxaline
- 6-Carboxyquinoxaline
Uniqueness
2-Methyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylic acid is unique due to the presence of both the oxo group at the 3-position and the carboxylic acid group at the 6-position. This combination of functional groups imparts distinct chemical and biological properties to the compound, differentiating it from other similar quinoxaline derivatives .
Eigenschaften
Molekularformel |
C10H8N2O3 |
|---|---|
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
2-methyl-3-oxo-4H-quinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-5-9(13)12-8-4-6(10(14)15)2-3-7(8)11-5/h2-4H,1H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
XOMWCEBTGXHPGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C(C=C2)C(=O)O)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















